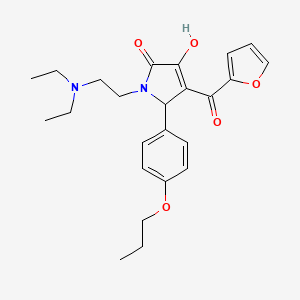

1-(2-(diethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to a class of organic molecules that exhibit a rich chemistry due to their diverse functional groups and structural features. Pyrrole derivatives, in particular, are of interest for their potential in various applications, including pharmaceuticals and materials science. The presence of furan and pyrrolone moieties suggests a compound with significant biological activity and chemical reactivity potential.

Synthesis Analysis

The synthesis of related pyrrole derivatives often involves aldol condensation or reactions of esters of acylpyruvic acid with aromatic aldehydes and amines. For instance, Singh et al. (2014) synthesized a pyrrole chalcone derivative through aldol condensation, highlighting the importance of catalysts in facilitating these reactions (Singh, Rawat, & Sahu, 2014).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often analyzed using spectroscopic techniques such as FT-IR, NMR, and UV-visible spectroscopy, complemented by quantum chemical calculations. These methods provide insights into the molecule's electronic structure and potential interaction sites. The study by Singh et al. (2014) employed quantum chemical calculations alongside spectroscopic data to confirm the structure of a synthesized compound, revealing important aspects such as dimer formation and resonance assisted hydrogen bonds (Singh, Rawat, & Sahu, 2014).

Chemical Reactions and Properties

Chemical reactions involving pyrrole derivatives can lead to a wide variety of heterocyclic compounds. The reactivity of such compounds often hinges on the presence of carbonyl groups and the ability to undergo nucleophilic attacks. The work by Singh et al. (2014) demonstrates the compound's potential to react and form heterocyclic compounds through nucleophilic attack, showcasing the versatility of pyrrole derivatives in synthetic chemistry (Singh, Rawat, & Sahu, 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research in the field of pyrrole derivatives has focused on synthesizing and characterizing compounds for various applications. Singh et al. (2014) synthesized a pyrrole chalcone derivative, emphasizing the importance of spectroscopic analyses (FT–IR, 1H NMR, UV–visible) and quantum chemical calculations in confirming the structure of such compounds. Their work highlighted the potential of these compounds in forming dimers with multiple interactions, crucial for developing new heterocyclic compounds such as oxiranes, oxazoles, and pyridines (Singh, Rawat, & Sahu, 2014).

Catalysis and Synthetic Applications

Another study by Yang et al. (2009) demonstrated the use of a chiral Cr(III)(salen)Cl complex in catalyzing the enantioselective intramolecular addition of tertiary enamides to ketones. This process efficiently produced highly enantioenriched 1H-pyrrol-2(3H)-one derivatives, showcasing the compound's potential in synthetic organic chemistry and the creation of compounds with significant biological activity (Yang, Wang, Huang, & Wang, 2009).

Potential Antibacterial Activity

Gein et al. (2010) explored the synthesis of previously unreported pyrrole derivatives with potential antimicrobial activity. Their findings suggested that electron-acceptor substituents in the compound's structure could increase its antimicrobial efficacy, a promising avenue for developing new antimicrobial agents (Gein et al., 2010).

Structural Insights and Applications

Research on pyrrole derivatives often emphasizes structural insights and their implications for applications. The study by Koca et al. (2014) on the synthesis and structural characterization of pyrrole heterocyclic systems bearing amino acid units illustrates the versatility of these compounds. Such research paves the way for novel applications in materials science and medicinal chemistry, highlighting the importance of structural analysis in understanding and exploiting the properties of pyrrole derivatives (Koca, Saçmacı, Yılmaz, & Üngören, 2014).

Eigenschaften

IUPAC Name |

1-[2-(diethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(4-propoxyphenyl)-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O5/c1-4-15-30-18-11-9-17(10-12-18)21-20(22(27)19-8-7-16-31-19)23(28)24(29)26(21)14-13-25(5-2)6-3/h7-12,16,21,28H,4-6,13-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMXDSPBPQNDRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN(CC)CC)O)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((3-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2497675.png)

![1-{[1-(2H-1,3-benzodioxol-5-yl)ethylidene]amino}-3-(oxolan-2-ylmethyl)thiourea](/img/structure/B2497680.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2497682.png)

![2-[1-(4-Morpholin-4-ylbenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2497683.png)

![N-(3-acetylphenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497685.png)

![3-(4-chlorophenyl)-5,7-dimethyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2497687.png)

![N-{2-[1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2497690.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2497691.png)

![N-((1-cyclopentylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2497694.png)

![2,5-bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide](/img/structure/B2497695.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2497696.png)